molecular formula C13H9BrFNO B180159 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone CAS No. 158876-70-1

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Cat. No.: B180159
CAS No.: 158876-70-1
M. Wt: 294.12 g/mol
InChI Key: XBWVIFPZBMULPB-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromopyridine moiety and a fluorophenyl group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Coupling Reaction: The brominated pyridine is then coupled with 4-fluorobenzaldehyde through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst and a base like potassium carbonate in a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and fluorophenyl groups contribute to its binding affinity and specificity, influencing the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloropyridin-4-yl)-1-(4-fluorophenyl)ethanone
  • 2-(2-Iodopyridin-4-yl)-1-(4-fluorophenyl)ethanone
  • 2-(2-Bromopyridin-4-yl)-1-(4-chlorophenyl)ethanone

Uniqueness

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom allows for versatile substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-13-8-9(5-6-16-13)7-12(17)10-1-3-11(15)4-2-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWVIFPZBMULPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

21c was prepared from 2-bromo-4-methylpyridine (9.6 g; 56 mmol) using the method described in the synthesis of 21a.
Quantity
9.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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